molecular formula C13H24N2O2 B7928870 N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7928870
M. Wt: 240.34 g/mol
InChI Key: ZJJLVJYTVLWQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structural properties, which include a cyclopropyl group and a cyclohexyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced using cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.

    Attachment of the Hydroxy-Ethylamino Group: The hydroxy-ethylamino group is attached through nucleophilic substitution reactions, where an amine group reacts with an alkyl halide.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxy-ethylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to interact with enzymes and receptors, modulating their activity. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
  • This compound derivatives
  • Cyclopropyl-containing amides

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and a hydroxy-ethylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10(17)15(11-6-7-11)13-5-3-2-4-12(13)14-8-9-16/h11-14,16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJLVJYTVLWQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCCC2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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